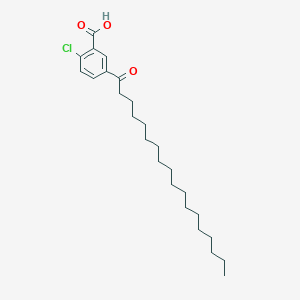![molecular formula C20H40N2O6 B14347185 Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate CAS No. 96300-19-5](/img/structure/B14347185.png)
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate is a chemical compound with a complex structure that includes diethylamino and hydroxypropyl groups attached to a hexanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate typically involves the reaction of hexanedioic acid with 3-(diethylamino)-2-hydroxypropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the final product meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The diethylamino and hydroxypropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the manufacture of specialty chemicals, polymers, and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate involves its interaction with specific molecular targets and pathways. The diethylamino and hydroxypropyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and influence the compound’s overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hexanedioic acid, bis(2-ethylhexyl) ester: This compound has a similar hexanedioate backbone but different substituents, leading to distinct chemical properties and applications.
Hexanedioic acid, bis(2-methylpropyl) ester: Another similar compound with variations in the substituent groups, affecting its reactivity and uses.
Uniqueness
Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate is unique due to the presence of both diethylamino and hydroxypropyl groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
96300-19-5 |
|---|---|
Fórmula molecular |
C20H40N2O6 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate |
InChI |
InChI=1S/C20H40N2O6/c1-5-21(6-2)13-17(23)15-27-19(25)11-9-10-12-20(26)28-16-18(24)14-22(7-3)8-4/h17-18,23-24H,5-16H2,1-4H3 |
Clave InChI |
OLGXRMFILDVWEW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(COC(=O)CCCCC(=O)OCC(CN(CC)CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


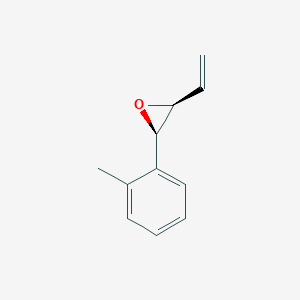
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)
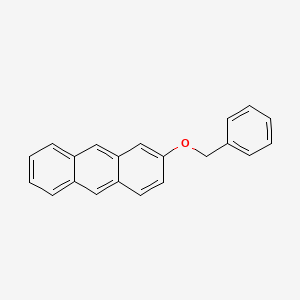
![1,1',1''-{[3-Chloro-2-(hexadecyloxy)propoxy]methanetriyl}tribenzene](/img/structure/B14347121.png)
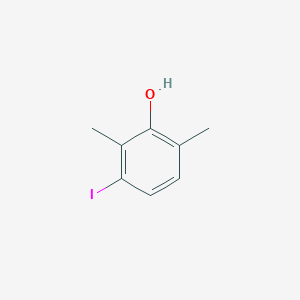
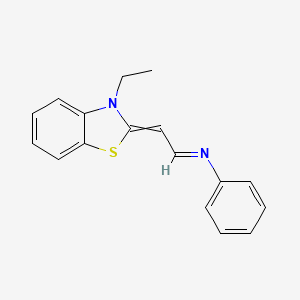
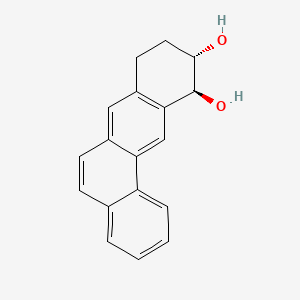
![Bis[(furan-2-yl)methyl] butanedioate](/img/structure/B14347137.png)
![S-Butyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14347145.png)
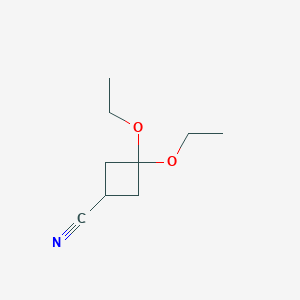
![4-({[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]oxy}methyl)benzonitrile](/img/structure/B14347154.png)

![4-(Acetyloxy)-3-[(acetyloxy)methyl]-2-methylidenebutyl acetate](/img/structure/B14347170.png)
